ELX-02 Exhibits Comparable Readthrough Potency to G418 with Drastically Reduced Cytotoxicity
In a direct comparative analysis across multiple disease-relevant nonsense mutations, ELX-02 demonstrated readthrough activity comparable to G418 while exhibiting 17-fold lower cell toxicity [1]. For the G542X cystic fibrosis mutation, ELX-02 achieved a readthrough score of 6, equivalent to G418 (score of 6) and 12-fold higher than gentamicin (score of 0.5) [1]. Across Usher syndrome mutations R3X and R245X, ELX-02 yielded scores of 22 and 2.1, respectively, compared to G418 scores of 17 and 2.2, and gentamicin scores of 0.1 and 0.3 [1].
| Evidence Dimension | Translational readthrough activity (relative units) and cell viability LC50 |
|---|---|
| Target Compound Data | ELX-02: G542X readthrough = 6; LC50 = 22.2 ± 1.1 mM |
| Comparator Or Baseline | G418: G542X readthrough = 6; LC50 = 1.3 ± 0.1 mM; Gentamicin: G542X readthrough = 0.5; LC50 = 2.5 ± 0.3 mM |
| Quantified Difference | ELX-02 LC50 is 17-fold higher than G418 (22.2 vs 1.3 mM) and 8.9-fold higher than gentamicin (22.2 vs 2.5 mM), while maintaining equivalent readthrough activity to G418 at the G542X locus |
| Conditions | Dual-luciferase reporter assays in HEK293 cells; readthrough measured as fold-increase over background; cytotoxicity measured by MTT assay after 48-hour exposure [1] |
Why This Matters
This therapeutic index advantage (potency retention with 17-fold lower cytotoxicity) enables chronic dosing regimens required for genetic disease applications, whereas G418 and gentamicin are precluded by their narrow therapeutic windows.
- [1] Brasell EJ, Chu LL, Akpa MM, et al. The novel aminoglycoside, ELX-02, permits CTNSW138X translational read-through and restores lysosomal cystine efflux in cystinosis. PLoS One. 2019;14(12):e0223954. Table 1. View Source
